molecular formula C20H24ClN3O3S B10889011 2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide

2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide

Cat. No.: B10889011
M. Wt: 421.9 g/mol
InChI Key: CPEVAZOVAMTDQJ-UHFFFAOYSA-N
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Description

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group and a diethoxyphenethyl group attached to a hydrazinecarbothioamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the chlorobenzoyl and diethoxyphenethyl intermediates. These intermediates are then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
  • Tetrazolylalkoxycarbostyril derivatives

Uniqueness

Compared to similar compounds, 2-(4-CHLOROBENZOYL)-N~1~-(3,4-DIETHOXYPHENETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea

InChI

InChI=1S/C20H24ClN3O3S/c1-3-26-17-10-5-14(13-18(17)27-4-2)11-12-22-20(28)24-23-19(25)15-6-8-16(21)9-7-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25)(H2,22,24,28)

InChI Key

CPEVAZOVAMTDQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=S)NNC(=O)C2=CC=C(C=C2)Cl)OCC

Origin of Product

United States

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